molecular formula C19H39NO3 B14305819 Hexadecanamide, N-(2,3-dihydroxypropyl)- CAS No. 112988-88-2

Hexadecanamide, N-(2,3-dihydroxypropyl)-

Cat. No.: B14305819
CAS No.: 112988-88-2
M. Wt: 329.5 g/mol
InChI Key: SDXILVKMZVEKBZ-UHFFFAOYSA-N
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Description

This structure confers unique physicochemical properties, including amphiphilicity due to the hydrophobic alkyl chain and hydrophilic dihydroxypropyl moiety.

The compound’s applications span biomedical and industrial fields. For instance, the dihydroxypropylamide group is a critical component in iohexol, a nonionic radiocontrast agent, where it enhances water solubility and reduces toxicity .

Properties

CAS No.

112988-88-2

Molecular Formula

C19H39NO3

Molecular Weight

329.5 g/mol

IUPAC Name

N-(2,3-dihydroxypropyl)hexadecanamide

InChI

InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)20-16-18(22)17-21/h18,21-22H,2-17H2,1H3,(H,20,23)

InChI Key

SDXILVKMZVEKBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecanamide, N-(2,3-dihydroxypropyl)- can be synthesized through the reaction of hexadecanoic acid with 2,3-dihydroxypropylamine. The reaction typically involves the activation of the carboxylic acid group of hexadecanoic acid, followed by nucleophilic attack by the amine group of 2,3-dihydroxypropylamine. Common reagents used for activation include carbodiimides such as dicyclohexylcarbodiimide (DCC) or coupling agents like N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of Hexadecanamide, N-(2,3-dihydroxypropyl)- may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. Purification methods such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Hexadecanamide, N-(2,3-dihydroxypropyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from the hydroxyl groups.

    Reduction: Formation of primary or secondary amines from the amide group.

    Substitution: Formation of ethers or esters from the hydroxyl groups.

Scientific Research Applications

Hexadecanamide, N-(2,3-dihydroxypropyl)- has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of Hexadecanamide, N-(2,3-dihydroxypropyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and amide functionality allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. Specific pathways and targets may vary depending on the context of its application.

Comparison with Similar Compounds

Esters vs. Amides: Functional Group Impact

Hexadecanoic Acid, 2,3-Dihydroxypropyl Ester

  • Structure: Ester derivative with a glycerol backbone esterified to hexadecanoic acid.
  • Properties : Less stable to hydrolysis compared to amides due to the ester linkage. Found in natural sources like Allium chinense (compound 15 in ) and Cirsium henryi (compound 4 in ), where it may contribute to anti-hypoxic or anti-inflammatory activities .
  • Applications : Used in traditional medicine and cosmetics for emulsifying properties.

Hexadecanamide, N-(2,3-Dihydroxypropyl)-

  • Structure : Amide bond provides greater resistance to enzymatic and chemical degradation compared to esters.
  • Applications: Potential use in drug delivery systems or antimicrobial formulations (analogous to other amide-based lubricant additives in ).

Substituent Variations in Hexadecanamide Derivatives

Compound Name Substituent Key Properties/Applications Evidence Source
N-(3-Aminopropyl)hexadecanamide 3-Aminopropyl group Higher reactivity due to primary amine; potential for chemical modification.
N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide Complex ether and hydroxyl substituents Used in cosmetics (melting point: 69–77°C; hydroxyl value: 173–203) .
N-(2,3-Dihydroxypropyl)arylamides Aromatic groups Synthesized enantioselectively for chiral drug intermediates .

Pharmacologically Relevant Analog: Iohexol

Structure : Contains bis(2,3-dihydroxypropyl)amide groups attached to a triiodinated benzene ring .
Key Differences :

  • Iohexol’s iodine content (46.36%) enables X-ray contrast imaging, unlike the non-iodinated target compound.
  • Both share dihydroxypropylamide moieties, which improve biocompatibility and renal clearance .

Physical Properties of Selected Compounds

Compound Melting Point (°C) Hydroxyl Value Solubility
N-(2,3-Dihydroxypropyl)hexadecanamide* Not reported Estimated high Amphiphilic
N-(Hexadecyloxyhydroxypropyl)-N-Hydroxyethylhexadecanamide 69–77 173–203 Lipophilic in cosmetics
Iohexol Not applicable Highly water-soluble

*Data inferred from related compounds.

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